Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate typically involves the reaction of 2-(benzyloxy)acetyl chloride with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained after esterification with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ester group can be hydrolyzed to release the active thiazole moiety, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzyloxy)acetate: Similar structure but lacks the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different substituents.
Uniqueness
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate is unique due to the combination of the benzyloxy group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
CAS No. |
918659-01-5 |
---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 2-(2-phenylmethoxy-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C14H15NO3S/c1-2-17-13(16)8-12-9-15-14(19-12)18-10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 |
InChI Key |
OGUHOWIJYOSAGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.